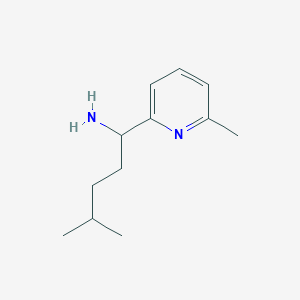
4-Methyl-1-(6-methylpyridin-2-yl)pentan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-1-(6-methylpyridin-2-yl)pentan-1-amine is a chemical compound with the molecular formula C12H20N2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a pyridine ring substituted with methyl groups and an amine group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(6-methylpyridin-2-yl)pentan-1-amine typically involves the reaction of 2-amino-3-chloro-4-methylpyridine with benzoic acid in the presence of copper powder. The reaction is carried out at 150°C for one hour, followed by the addition of water and a decolorizer. The pH of the solution is adjusted to 9, and the product is filtered and dried to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-Methyl-1-(6-methylpyridin-2-yl)pentan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
科学的研究の応用
4-Methyl-1-(6-methylpyridin-2-yl)pentan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products
作用機序
The mechanism of action of 4-Methyl-1-(6-methylpyridin-2-yl)pentan-1-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interact with receptors, leading to various biological effects. Detailed studies are required to fully elucidate its mechanism of action and the pathways involved .
類似化合物との比較
Similar Compounds
4-Methylpyridin-2-amine: A related compound with similar structural features but different functional groups.
N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine: Another similar compound with variations in the alkyl chain length and substitution pattern
Uniqueness
4-Methyl-1-(6-methylpyridin-2-yl)pentan-1-amine is unique due to its specific substitution pattern and the presence of both methyl and amine groups. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various research applications.
特性
分子式 |
C12H20N2 |
|---|---|
分子量 |
192.30 g/mol |
IUPAC名 |
4-methyl-1-(6-methylpyridin-2-yl)pentan-1-amine |
InChI |
InChI=1S/C12H20N2/c1-9(2)7-8-11(13)12-6-4-5-10(3)14-12/h4-6,9,11H,7-8,13H2,1-3H3 |
InChIキー |
AWVGQVJKGSXLSA-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CC=C1)C(CCC(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-Methylpentan-3-yl)amino]propan-1-ol](/img/structure/B13254114.png)
![1-{[5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl]methyl}piperazine](/img/structure/B13254119.png)
![2-[(4-Fluorophenyl)methoxy]pyridin-3-amine](/img/structure/B13254135.png)
amine](/img/structure/B13254140.png)
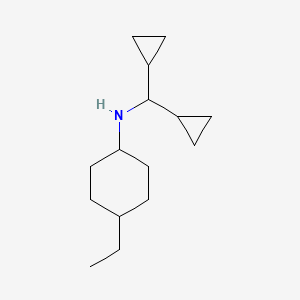
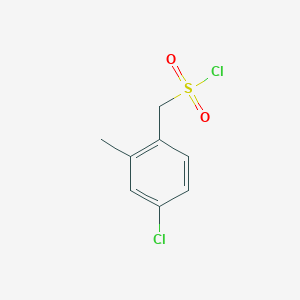
![2-[2-Oxo-5-(trifluoromethyl)-2,3-dihydro-1,3,4-thiadiazol-3-yl]ethane-1-sulfonyl chloride](/img/structure/B13254153.png)
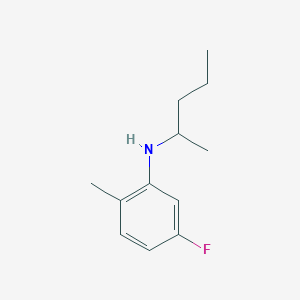
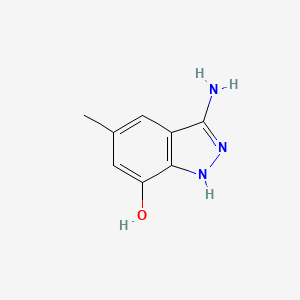
![1-[1-(Aminomethyl)cyclopentyl]-3-(dimethylamino)propan-2-ol](/img/structure/B13254167.png)
![1-Azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13254174.png)
![(1S,4R)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-ene](/img/structure/B13254182.png)

![2-{[8-(3-aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]methyl}-4-methylquinazolin-3-ium-3-olate](/img/structure/B13254192.png)
